

2,3,4,5-Tetrafluorobenzamide molecular weight and formula

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Compound of Interest

Compound Name: 2,3,4,5-Tetrafluorobenzamide

Cat. No.: B099110

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An In-Depth Technical Guide to **2,3,4,5-Tetrafluorobenzamide** for Advanced Research and Development

Introduction

2,3,4,5-Tetrafluorobenzamide is a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical sciences. Its tetrafluorinated phenyl ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in the design of novel bioactive molecules. This guide provides a comprehensive overview of its core properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

2,3,4,5-Tetrafluorobenzamide is a solid at standard conditions.^[1] The incorporation of four fluorine atoms onto the benzene ring dramatically influences its electronic properties and conformational preferences, which can be strategically exploited in medicinal chemistry and materials science.

Quantitative Physicochemical Data

The fundamental properties of **2,3,4,5-Tetrafluorobenzamide** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ F ₄ NO	[1][2]
Molecular Weight	193.10 g/mol	[1]
CAS Number	16582-94-8	[1][2]
IUPAC Name	2,3,4,5-tetrafluorobenzamide	[2]
Physical Form	Solid	[1]
Melting Point	133 °C	[2]
Normal Boiling Point	306.81 °C	[2]

Synthesis and Chemical Reactivity

The synthesis of **2,3,4,5-Tetrafluorobenzamide** typically proceeds through the corresponding acyl chloride, 2,3,4,5-tetrafluorobenzoyl chloride. This intermediate is a versatile precursor that readily reacts with ammonia or an ammonia equivalent to form the target amide.

A highly efficient method for the preparation of 2,3,4,5-tetrafluorobenzoyl chloride involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with triphosgene, using N,N-dimethylformamide (DMF) as a catalyst.[3] This approach offers high yields and selectivity, making it suitable for laboratory-scale and potentially scalable synthesis. The yield of this reaction can reach up to 95 mol% under optimized conditions.[3]

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

The following protocol details the synthesis of the key precursor, 2,3,4,5-tetrafluorobenzoyl chloride, from 2,3,4,5-tetrafluorobenzoic acid.

Materials:

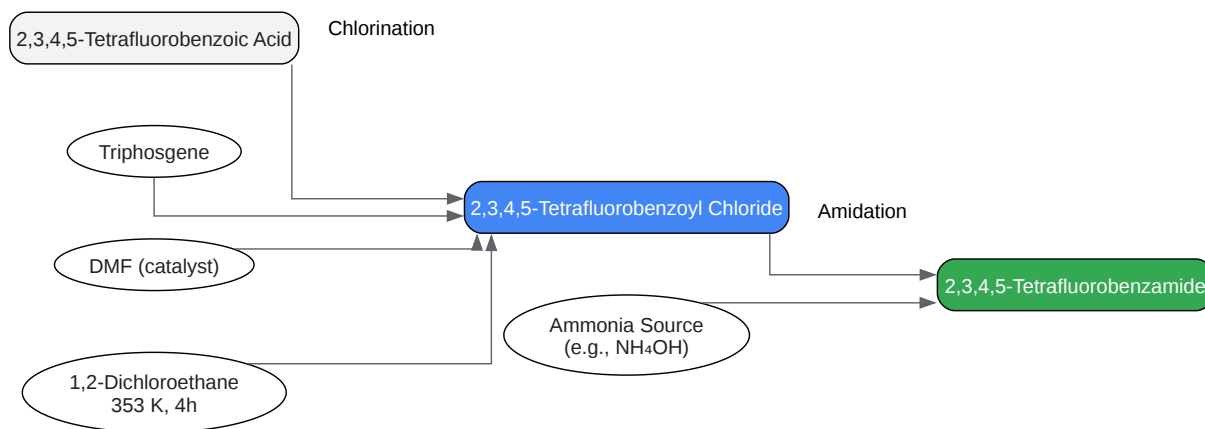
- 2,3,4,5-Tetrafluorobenzoic acid
- Triphosgene (bis(trichloromethyl) carbonate)

- N,N-Dimethylformamide (DMF, catalyst)
- 1,2-Dichloroethane (solvent)
- Reaction flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

- To a solution of 2,3,4,5-tetrafluorobenzoic acid in 1,2-dichloroethane, add the catalytic amount of DMF (approximately 5 mol% relative to the acid).[3]
- Add triphosgene to the mixture. A molar ratio of triphosgene to acid of 0.37:1.00 is recommended for optimal conversion.[3]
- Heat the reaction mixture to 353 K (80 °C) and maintain this temperature for 4 hours with continuous stirring under a nitrogen atmosphere.[3]
- Upon completion, the reaction mixture can be carefully worked up to isolate the 2,3,4,5-tetrafluorobenzoyl chloride. The subsequent amidation can be performed by reacting the crude or purified acyl chloride with an ammonia source.

Synthesis Workflow Diagram



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Caption: Synthesis of **2,3,4,5-Tetrafluorobenzamide**.

Spectroscopic Characterization

While specific spectral data for **2,3,4,5-Tetrafluorobenzamide** is not detailed in the provided search results, standard analytical techniques would be employed for its characterization. These would include:

- ¹H NMR: To confirm the presence of the aromatic and amide protons.
- ¹³C NMR: To identify the carbon atoms of the benzene ring and the carbonyl group.
- ¹⁹F NMR: Crucial for confirming the fluorine substitution pattern on the aromatic ring.
- IR Spectroscopy: To identify the characteristic vibrational frequencies of the C=O (amide I) and N-H (amide II) bonds.

- **Mass Spectrometry:** To determine the molecular weight and confirm the elemental composition.

Applications in Research and Drug Development

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5] The introduction of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and membrane permeability. Fluorinated benzamides, including structures related to **2,3,4,5-Tetrafluorobenzamide**, have shown promise in various therapeutic areas.

Role in Drug Discovery

- **Negative Allosteric Modulators (NAMs):** Fluorinated benzamides have been investigated as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5).[6] These receptors are implicated in a variety of neurological and psychiatric disorders, and NAMs offer a promising therapeutic strategy.
- **Anticancer Agents:** The benzamide functional group is a key component in the design of novel anticancer agents. For instance, benzamide derivatives have been developed as potent inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target in non-small cell lung cancer.[7]
- **Physicochemical Property Modulation:** The "Rule of Five" provides general guidelines for the physicochemical properties of orally bioavailable drugs.[8] The use of fluorinated building blocks like **2,3,4,5-Tetrafluorobenzamide** allows medicinal chemists to fine-tune properties such as lipophilicity (logP) and molecular weight to optimize drug candidates.

Conclusion

2,3,4,5-Tetrafluorobenzamide is a valuable chemical entity with a unique profile of physical and chemical properties conferred by its polyfluorinated aromatic system. Its synthesis is accessible through well-established methods, and its utility as a scaffold in medicinal chemistry continues to be explored. For researchers and drug development professionals, this compound represents a versatile tool for the creation of novel therapeutics with potentially enhanced pharmacological profiles.

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